REACTION_CXSMILES
|
C([Li])CCC.BrC1C=CC=C[C:8]=1[CH:9]=[O:10].Br[C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[CH2:19].[Mg].[Br-].C(OC(=O)C)(=O)C.C(=O)=O.C(O)(C)C>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:18]([C:17]1[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=1[C:9](=[O:10])[CH3:8])=[CH2:19] |f:6.7,8.9|
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
54.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
48 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C)C=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dry ice isopropanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)(C)O
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3 necked 500 mL round bottom flask, equipped with a cooling condenser
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
was added via a syringe
|
Type
|
CUSTOM
|
Details
|
was dripped into the flask slowly (2 hours)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirred for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with brine (250 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene (100 mL×2)
|
Type
|
ADDITION
|
Details
|
The toluene layer was diluted with hexane
|
Type
|
CUSTOM
|
Details
|
to precipitate triphenylphosphine oxide
|
Type
|
CUSTOM
|
Details
|
After rotary evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography (silica gel 60-200 mesh), with 100% hexane
|
Type
|
CUSTOM
|
Details
|
Into a 3-necked round bottom flask fitted with condenser, self-equalizing funnel
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After initiation of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
(circa 1 hour)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.5 hours at −70° C
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was then quenched with aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×2)
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
yellow oil was obtained
|
Type
|
CUSTOM
|
Details
|
above did not provide a clean product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |